2-(2H-1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound integrates a 1,3-benzodioxole moiety linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a furan-2-yl group.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-13(7-9-3-4-10-12(6-9)22-8-21-10)16-15-18-17-14(23-15)11-2-1-5-20-11/h1-6H,7-8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMZJJBDXUBOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile.
Formation of the furan-2-yl-1,3,4-oxadiazole group: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.
Coupling of the two moieties: The final step involves the amidation of the benzo[d][1,3]dioxole derivative with the furan-2-yl-1,3,4-oxadiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of benzodioxole and oxadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance:
- CDK2 Inhibition : The compound has shown promising results in inhibiting cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a valuable target for cancer therapy .
- Mechanism of Action : The mechanism involves the interaction with specific binding sites on CDK2, leading to reduced activity and subsequent induction of apoptosis in cancer cells. Molecular docking studies suggest favorable binding interactions between the compound and the active site residues of CDK2 .
Anti-inflammatory Properties
In addition to its anticancer properties, there is emerging evidence that compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide may possess anti-inflammatory effects. These properties are attributed to the ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Study 1: Anticancer Efficacy
A study conducted by Samar et al. synthesized various derivatives based on the oxadiazole scaffold and evaluated their anticancer activity against MOLT-4 and HL-60 cell lines. Among these derivatives, those structurally related to this compound exhibited significant cytotoxic effects, with IC50 values indicating potent inhibition compared to standard chemotherapeutics like dinaciclib .
Study 2: Pharmacokinetic Profile
Pharmacokinetic studies revealed that compounds similar to this benzodioxole derivative demonstrated good oral bioavailability and high gastrointestinal absorption rates. However, they were noted for their inability to penetrate the blood-brain barrier effectively, which is an important consideration for therapeutic applications targeting central nervous system cancers .
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the furan-2-yl-1,3,4-oxadiazole group may modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Key Differences
Table 1: Structural and Pharmacological Comparison of Selected Oxadiazole Derivatives
Critical Analysis
- Benzodioxole vs. Benzofuran : The target compound’s benzodioxole group may confer greater metabolic stability compared to benzofuran derivatives (e.g., ), though this requires experimental validation .
- Acetamide vs. Thioacetamide Linkers : The acetamide bridge in the target compound likely enhances hydrolytic stability relative to thioacetamide analogs (e.g., ), which may exhibit faster degradation .
- Furan-Oxadiazole Synergy : The furan-oxadiazole motif (shared with LMM11) is associated with antifungal activity, suggesting a plausible target for the compound .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular structure of the compound features a benzodioxole moiety linked to an oxadiazole and an acetamide group. Its molecular formula is , with a molecular weight of approximately 302.30 g/mol.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O4 |
| Molecular Weight | 302.30 g/mol |
| LogP | 3.45 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to our compound have shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
Case Study Example:
In a study evaluating similar benzodioxole derivatives, it was found that modifications in the substituents significantly influenced their anticancer activity. The most active compound demonstrated IC50 values in the low micromolar range against MCF-7 cells, indicating strong anticancer potential .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro assays revealed that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for selected bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results suggest that the compound may be a candidate for further development as an antimicrobial agent .
The proposed mechanism of action for This compound involves multiple pathways:
- Apoptosis Induction: The compound appears to activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.
- Inhibition of Cell Proliferation: It has been shown to inhibit cell cycle progression at the G2/M phase, leading to reduced proliferation rates in sensitive cell lines.
- Antimicrobial Mechanisms: The antimicrobial effects may stem from disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
